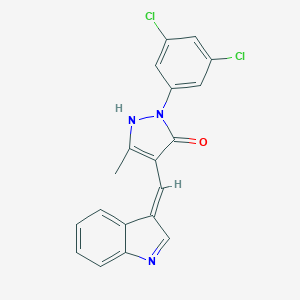![molecular formula C23H18BrN3O3 B302868 5-bromo-2-ethoxy-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide](/img/structure/B302868.png)
5-bromo-2-ethoxy-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-2-ethoxy-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is commonly referred to as BPO-27 and has been synthesized through various methods.
Mécanisme D'action
The mechanism of action of BPO-27 is not fully understood, but it has been suggested that it works by inhibiting the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. BPO-27 has also been found to inhibit the activity of topoisomerase II, an enzyme that plays a crucial role in DNA replication and repair.
Biochemical and Physiological Effects:
BPO-27 has been found to have minimal toxicity in vitro and in vivo, making it a potential candidate for further development as an anticancer agent. It has also been found to exhibit good pharmacokinetic properties, such as good solubility and stability, making it a potential candidate for further development as a drug.
Avantages Et Limitations Des Expériences En Laboratoire
BPO-27 has several advantages for lab experiments, including its ease of synthesis, low toxicity, and good pharmacokinetic properties. However, its limitations include its limited solubility in aqueous solutions and its potential instability under certain conditions.
Orientations Futures
There are several future directions for the research and development of BPO-27. These include the optimization of its synthesis method to improve its yield and purity, the investigation of its mechanism of action to better understand its anticancer activity, and the development of new formulations to improve its solubility and stability. Additionally, further studies are needed to evaluate its safety and efficacy in animal models and clinical trials.
Méthodes De Synthèse
BPO-27 has been synthesized through various methods, including the reaction of 5-bromo-2-ethoxybenzoic acid with 4-amino-5-phenyl-1,3,4-oxadiazole in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide and 4-dimethylaminopyridine. Another common method involves the reaction of 5-bromo-2-ethoxybenzoyl chloride with 4-amino-5-phenyl-1,3,4-oxadiazole in the presence of a base, such as triethylamine. These methods have been reported to yield BPO-27 in good to excellent yields.
Applications De Recherche Scientifique
BPO-27 has been found to have potential applications in various research fields. Its most significant application is in the field of cancer research, where it has been reported to exhibit anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. BPO-27 has also been found to exhibit antibacterial and antifungal activity, making it a potential candidate for the development of new antimicrobial agents.
Propriétés
Nom du produit |
5-bromo-2-ethoxy-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide |
|---|---|
Formule moléculaire |
C23H18BrN3O3 |
Poids moléculaire |
464.3 g/mol |
Nom IUPAC |
5-bromo-2-ethoxy-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide |
InChI |
InChI=1S/C23H18BrN3O3/c1-2-29-20-13-10-17(24)14-19(20)21(28)25-18-11-8-16(9-12-18)23-27-26-22(30-23)15-6-4-3-5-7-15/h3-14H,2H2,1H3,(H,25,28) |
Clé InChI |
XBSXMQPTNCMCAA-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)Br)C(=O)NC2=CC=C(C=C2)C3=NN=C(O3)C4=CC=CC=C4 |
SMILES canonique |
CCOC1=C(C=C(C=C1)Br)C(=O)NC2=CC=C(C=C2)C3=NN=C(O3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![10-(2-furylmethylene)-7-(2-thienyl)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one](/img/structure/B302785.png)
![1-Amino-3-(3-methoxy-4-propoxyphenyl)pyrido[1,2-a]benzimidazole-2,4-dicarbonitrile](/img/structure/B302787.png)

![5-[(1-acetyl-3-phenyl-1H-pyrazol-4-yl)methylene]-3-ethyl-2-(ethylimino)-1,3-thiazolidin-4-one](/img/structure/B302790.png)
![5-{[2-(Acetylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenyl acetate](/img/structure/B302794.png)
![7-(4-methoxyphenyl)-10-(3,4,5-trimethoxybenzylidene)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one](/img/structure/B302796.png)
![7-(2-methoxyphenyl)-10-(3,4,5-trimethoxybenzylidene)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one](/img/structure/B302797.png)
![3-(3,4,5-Trimethoxybenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B302799.png)
![8-(3,4,5-Trimethoxybenzylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione](/img/structure/B302800.png)
![{[7-(3-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetic acid](/img/structure/B302801.png)
![2-[(4-Fluorobenzyl)thio]-1,3-benzothiazol-6-amine](/img/structure/B302802.png)

![1,3-dimethyl-8-sulfanyl-7-[[3-(trifluoromethyl)phenyl]methyl]purine-2,6-dione](/img/structure/B302806.png)
![7-(3,4-dichlorobenzyl)-8-[(2-fluorobenzyl)sulfanyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B302811.png)